molecular formula C20H20FN5O B2602024 (4-(4-fluorophenyl)piperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 951611-45-3

(4-(4-fluorophenyl)piperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2602024
CAS RN: 951611-45-3
M. Wt: 365.412
InChI Key: PHGUJXRQNPLDHA-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a piperazine ring, a phenyl ring, and a 1,2,3-triazole ring. Piperazine rings are often found in pharmaceuticals and are known to have various biological activities. The phenyl ring is a common structure in organic chemistry, and the presence of a fluorine atom could potentially affect the compound’s reactivity and biological activity. The 1,2,3-triazole ring is a type of azole, a class of five-membered nitrogen-containing heterocycles. Azoles are also common in pharmaceuticals and can have various biological activities .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The piperazine ring might undergo reactions involving the nitrogen atoms, while the phenyl ring might undergo electrophilic aromatic substitution reactions. The 1,2,3-triazole ring might also participate in various reactions .

Scientific Research Applications

Antibacterial Activity

One area of application involves its role in antibacterial research. The synthesis of triazole analogues of piperazine has been explored, with compounds showing significant inhibition of bacterial growth against pathogens such as Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexnei. These findings suggest potential for developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Antiviral Activity

In antiviral research, derivatives have shown selective inhibition against HIV-2 strains, indicating a promising avenue for the development of selective HIV-2 inhibitors. This is particularly noteworthy for compounds such as (1-phenyl-9H-pyrido[3,4-b]indol-3-yl)(4-p-tolylpiperazin-1-yl)methanone, displaying comparable efficacy to nucleoside reverse transcriptase inhibitors like lamivudine and dideoxyinosine without showing in vitro HIV-2 reverse transcriptase inhibition, suggesting a novel mechanism of action (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015).

Analytical Chemistry

In analytical chemistry, the compound has been utilized in the development of methodologies for the separation and analysis of flunarizine and its degradation products, showcasing the versatility of such molecules in improving analytical techniques and drug stability studies (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).

Neuroscience Research

In neuroscience, derivatives have been explored for their 5-HT2 antagonist activity, contributing to the understanding of serotonin receptors and their role in neurological diseases and disorders. This includes the study of compounds with 4-fluorophenylpiperazin-1-yl moieties for their potential in treating conditions such as depression and anxiety (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).

Fluorescent Logic Gates

Additionally, the compound has been incorporated into the design of solvent-polarity reconfigurable fluorescent logic gates, demonstrating its utility in developing advanced materials for sensing and molecular electronics. This research has potential implications for biotechnology and nanotechnology, providing tools for probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to specific proteins in the body and altering their activity. The piperazine, phenyl, and 1,2,3-triazole rings in this compound could potentially interact with various biological targets .

Future Directions

Future research on this compound could involve investigating its biological activity, optimizing its synthesis, and studying its mechanism of action. This could potentially lead to the development of new pharmaceuticals or other useful products .

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[1-(4-methylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O/c1-15-2-6-18(7-3-15)26-14-19(22-23-26)20(27)25-12-10-24(11-13-25)17-8-4-16(21)5-9-17/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGUJXRQNPLDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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